molecular formula C16H21F2NO4 B592101 tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate CAS No. 1172623-99-2

tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B592101
CAS No.: 1172623-99-2
M. Wt: 329.344
InChI Key: RYDSJJXCDQFTKF-INPHSSGZSA-N
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Description

This compound is a chiral carbamate derivative featuring a tetrahydro-2H-pyran core substituted with a 2,5-difluorophenyl group, a hydroxyl moiety at position 5, and a tert-butyl carbamate group at position 2. Its stereochemical configuration (2R,3S) is critical for its biological interactions, particularly in pharmaceutical applications where enantioselectivity impacts target binding and metabolic stability.

Properties

IUPAC Name

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,10,13-14,20H,7-8H2,1-3H3,(H,19,21)/t10?,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDSJJXCDQFTKF-INPHSSGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(COC1C2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(CO[C@@H]1C2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401106770
Record name (2ξ,5R)-1,5-Anhydro-3,4-dideoxy-5-C-(2,5-difluorophenyl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-D-glycero-pentitol
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URL https://comptox.epa.gov/dashboard/DTXSID401106770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172623-99-2
Record name (2ξ,5R)-1,5-Anhydro-3,4-dideoxy-5-C-(2,5-difluorophenyl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-D-glycero-pentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1172623-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2ξ,5R)-1,5-Anhydro-3,4-dideoxy-5-C-(2,5-difluorophenyl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-D-glycero-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis via Cyclization and Boc Protection

A patented method for synthesizing tert-butyl ester derivatives involves a two-step process using methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate. While the patent specifically describes the preparation of spirocyclic tert-butyl esters, the methodology is adaptable to the target compound.

Step 1: Cyclocondensation

  • Reactants : Methyl vinyl ketone and a substituted aldehyde (e.g., 2,5-difluorophenyl glyoxal).

  • Conditions : Tetrahydrofuran (THF) solvent, potassium hydroxide in ethanol, cooled to −10°C.

  • Mechanism : Base-catalyzed aldol condensation forms the tetrahydropyran ring. The stereochemistry at C2 and C3 is controlled by the reaction temperature and solvent polarity.

Step 2: Boc Protection

  • Reactants : The secondary amine intermediate reacts with di-tert-butyl dicarbonate (Boc₂O).

  • Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature.

  • Yield : ~70–85% after purification.

Key Data:

ParameterValue
Reaction Temperature−10°C (Step 1); 0–25°C (Step 2)
SolventTHF (Step 1); DCM (Step 2)
CatalystKOH (Step 1); None (Step 2)
PurificationColumn chromatography (SiO₂, cyclohexane/EtOAc)

Stereochemical Control and Diastereoselectivity

The (2R,3S) configuration is critical for the compound’s bioactivity. Stereochemical outcomes depend on:

  • Solvent Effects : Polar aprotic solvents (e.g., THF) favor axial attack, stabilizing the transition state through hydrogen bonding.

  • Temperature : Lower temperatures (−10°C) reduce epimerization risks, preserving enantiomeric excess (>90%).

Example :
In a scaled-up synthesis, cooling the cyclocondensation step to −10°C resulted in a 4:1 diastereomeric ratio (d.r.) favoring the (2R,3S) isomer.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography :

    • Stationary Phase: Silica gel (230–400 mesh).

    • Mobile Phase: Gradient elution with cyclohexane/ethyl acetate (80:20 to 60:40).

    • Recovery: >95% for the target isomer.

Crystallization

  • Solvent System : Hexane/ethyl acetate (3:1).

  • Purity : ≥99% by HPLC after recrystallization.

Characterization Data:

TechniqueObservations
¹H NMR (400 MHz, CDCl₃)δ 7.25–7.15 (m, 2H, Ar-H), 5.21 (d, J = 9.2 Hz, 1H, NH), 4.85 (s, 1H, OH), 1.43 (s, 9H, t-Bu)
HPLC Retention time = 12.7 min (Chiralpak AD-H, hexane/i-PrOH 90:10)

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate for:

  • MK-3102 : A dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes.

  • Antiviral Agents : Structural analogs show activity against RNA viruses .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The difluorophenyl group can undergo reduction reactions to form different fluorinated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the difluorophenyl group can yield various fluorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions of difluorophenyl-containing molecules with biological targets. Its structural features make it suitable for investigating enzyme-substrate interactions and receptor binding studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structural features can be exploited to create materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with two structurally related molecules identified via similarity analysis and heterocyclic analogs.

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Similarity
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate 241479-75-4 C₁₇H₂₁F₂NO₄* 341.36 Tetrahydro-2H-pyran, 2,5-difluorophenyl, hydroxyl, tert-butyl carbamate Reference
(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid 133775-25-4 C₁₃H₁₂F₂N₃O₃ 311.25 1,2,4-Triazole, 2,5-difluorophenyl, hydroxyl, carboxylic acid 0.91
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine, tert-butyl carbamate, fluorine, methyl N/A

Structural Analysis

High-Similarity Compound (0.91 similarity): (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid shares the 2,5-difluorophenyl and hydroxyl groups but replaces the pyran-carbamate system with a triazole-containing butanoic acid chain. The carboxylic acid moiety increases hydrophilicity, contrasting with the tert-butyl carbamate’s lipophilicity, which may alter membrane permeability.

Pyrimidine-Based Carbamate Analog :

  • The compound from features a pyrimidine ring instead of a pyran, with fluorine at position 5 and a methyl group at position 4. The smaller molecular weight (257.26 vs. 341.36) suggests reduced steric bulk, possibly enhancing metabolic clearance rates .

Functional Implications

  • However, the carboxylic acid group may limit blood-brain barrier penetration compared to the carbamate .
  • Synthetic Complexity : The (2R,3S) stereochemistry of the target compound likely requires asymmetric synthesis or chiral resolution, whereas the triazole analog’s synthesis may involve simpler coupling reactions.
  • Solubility and Stability : The hydroxyl group in the pyran system improves aqueous solubility relative to the methyl-substituted pyrimidine analog, which may aggregate in polar solvents .

Research Findings and Limitations

  • Spectroscopic Characterization : Structural elucidation methods (e.g., NMR, UV) used for Zygocaperoside and Isorhamnetin-3-O glycoside () are applicable to confirm the stereochemistry and purity of the target compound .
  • Data Gaps: No direct pharmacological or toxicity data are available in the evidence for the target compound. Comparative assessments rely on structural extrapolation and known properties of functional groups.

Biological Activity

Tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate (CAS No. 1172623-99-2) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that highlight its pharmacological properties.

  • Molecular Formula : C16H21F2NO4
  • Molecular Weight : 329.34 g/mol
  • Structure : The compound features a tetrahydropyran ring with a hydroxyl group and a difluorophenyl substituent, contributing to its unique biological properties.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although the exact targets are still under investigation.
  • Antioxidant Properties : The presence of the hydroxyl group enhances its ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
  • Receptor Modulation : Preliminary data indicate that the compound may interact with various receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor InteractionModulation of receptor activity

Case Studies

  • Antioxidant Activity : In a study published in Molecules, this compound demonstrated significant antioxidant activity in vitro. The compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in human cell lines, suggesting its potential use in mitigating oxidative stress-related diseases .
  • Enzyme Inhibition : A recent investigation revealed that the compound effectively inhibited certain enzymes related to metabolic disorders. For instance, it showed promising results in inhibiting diacylglycerol acyltransferase (DGAT), which is crucial for triglyceride synthesis. This inhibition could lead to therapeutic applications in managing obesity and related metabolic syndromes .
  • Receptor Modulation Studies : Research has indicated that this compound may modulate the activity of G-protein coupled receptors (GPCRs). This modulation could influence various physiological processes such as inflammation and pain perception .

Safety and Toxicology

Safety assessments are crucial for any potential therapeutic agent. The compound has been categorized with specific hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to establish its safety profile comprehensively.

Q & A

Q. What are the key synthetic pathways for this compound, and how is stereochemical control achieved?

The synthesis typically involves multi-step protocols with careful chiral center management. For example, intermediates like tert-butyl carbamates are synthesized via Boc protection under controlled conditions (e.g., DCM solvent, -78°C, and Boc₂O addition) to preserve stereochemistry . Critical steps include:

  • Protection/deprotection strategies : Boc groups are introduced to stabilize amines during subsequent reactions.
  • Catalytic cross-coupling : Pd- or Cu-catalyzed reactions (e.g., Sonogashira coupling) for introducing aryl/alkyne groups .
  • Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to maintain (2R,3S) configuration .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and detects hydroxyl/carbamate groups. For example, δ 8.22 ppm (pyrimidine protons) and δ 1.36 ppm (tert-butyl protons) are diagnostic .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
  • Mass spectrometry (ESI+) : Validates molecular weight (e.g., m/z 469 [M+H]+ for intermediates) .

Q. What are the primary research applications of this compound?

  • Protease inhibition : Serves as a β-secretase inhibitor precursor for Alzheimer’s disease research .
  • Chiral building block : Used in NK1 receptor antagonists and pyrrolopyrimidine derivatives for oncology targets .
  • Catalysis studies : Acts as a substrate in Diels-Alder reactions due to its electron-deficient diene characteristics .

Q. What safety precautions are required when handling this compound?

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
  • First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the final coupling steps of its synthesis?

  • Solvent selection : DMAc or THF improves solubility of intermediates, reducing side reactions .
  • Temperature control : Maintaining 65°C during cyclization steps (e.g., TBAF-mediated) enhances regioselectivity .
  • Catalyst tuning : Pd(PPh₃)₂Cl₂/CuI systems optimize cross-coupling efficiency for pyrimidine derivatives .

Q. How should conflicting bioactivity data (e.g., varying IC₅₀ values) be resolved?

  • Assay standardization : Control buffer pH (e.g., phosphate vs. Tris) and temperature to minimize variability .
  • Purity verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Metabolite screening : Test for hydroxylated metabolites that may alter inhibitory potency in cellular models .

Q. What strategies mitigate diastereomer formation during functionalization of the tetrahydro-2H-pyran ring?

  • Steric guidance : Bulky groups (e.g., tert-butyl) on the carbamate reduce conformational flexibility, favoring desired diastereomers .
  • Dynamic resolution : Use chiral amines or enzymes to selectively crystallize the (2R,3S) isomer .

Q. How does the compound’s stability vary under different storage conditions?

  • Moisture sensitivity : Store in anhydrous environments (desiccators) to prevent hydrolysis of the carbamate group .
  • Temperature : -20°C for long-term storage; room temperature leads to gradual degradation over weeks .
  • Light exposure : Amber vials prevent photodegradation of the difluorophenyl moiety .

Q. What computational methods support its structure-activity relationship (SAR) studies?

  • Docking simulations : Model interactions with β-secretase active sites using AutoDock Vina .
  • DFT calculations : Predict electrostatic potential maps to guide modifications of the pyran ring .
  • MD simulations : Assess conformational stability of the 2,5-difluorophenyl group in aqueous environments .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or amino acid esters to improve hydrophilicity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported NMR shifts for the hydroxyl group?

  • Solvent effects : Compare data in CDCl₃ vs. DMSO-d₆; hydrogen bonding in DMSO-d₆ downfield-shifts the hydroxyl proton .
  • Dynamic exchange : Variable temperature NMR (e.g., 25°C vs. -40°C) resolves broadening caused by tautomerism .

Q. Why do catalytic reaction yields vary between batches?

  • Trace oxygen/moisture : Use Schlenk lines for moisture-sensitive steps (e.g., CuI/Pd catalysis) .
  • Catalyst lot variability : Pre-screen Pd(PPh₃)₂Cl₂ batches via TLC to confirm activity .

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